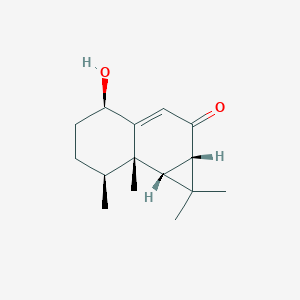

axinysone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |

InChI |

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1 |

InChI Key |

KDPNSOLPHGZUAY-RHVNPFLSSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |

Canonical SMILES |

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The intricate biosynthetic pathway of Azinomycin B in Streptomyces sahachiroi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the biosynthesis of azinomycin B, a potent antitumor agent produced by the soil bacterium Streptomyces sahachiroi. Azinomycin B's complex chemical structure, featuring a highly functionalized naphthoate moiety, an azabicycle, and an epoxide, has long been a subject of fascination for natural product chemists and holds significant promise in the development of novel cancer therapeutics. This document details the genetic and enzymatic machinery responsible for the assembly of this remarkable molecule, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

The Azinomycin B Biosynthetic Gene Cluster (BGC)

The genetic blueprint for azinomycin B biosynthesis is encoded within the azi gene cluster in Streptomyces sahachiroi.[1][2] This cluster is a quintessential example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, a common theme in the biosynthesis of complex microbial natural products. The core of the azi cluster comprises an iterative Type I PKS, five NRPS genes (aziA1-A5), and a host of genes responsible for the biosynthesis of unusual precursors and tailoring reactions.[1][2]

Biosynthesis of the Naphthoate Moiety: A Key Structural Element

A crucial component of azinomycin B is the 3-methoxy-5-methyl-naphthoic acid moiety, which is assembled through a series of enzymatic reactions initiated by an iterative Type I PKS, AziB.[1]

The Role of AziB, AziB1, and AziB2

The formation of the naphthoate core begins with the iterative Type I PKS, AziB , which synthesizes 5-methyl-naphthoic acid (5-methyl-NPA).[1] This is followed by the action of two key tailoring enzymes:

-

AziB1 , a P450 hydroxylase, which catalyzes the regiospecific hydroxylation of 5-methyl-NPA at the C3 position to yield 3-hydroxy-5-methyl-NPA.

-

AziB2 , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, which then methylates the hydroxyl group to form the final 3-methoxy-5-methyl-NPA.[3]

Quantitative Enzymatic Data

Recent studies have elucidated the kinetic parameters for the enzymes AziB1 and AziB2, providing valuable insights into the efficiency of these crucial biosynthetic steps.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Reference |

| AziB1 | 5-methyl-NPA | 2.4 ± 0.40 | 0.8 ± 0.02 | [3] |

| AziB2 | 3-hydroxy-5-methyl-NPA | 145 ± 14 | 0.44 ± 0.02 | [3] |

| AziB2 | SAM | 61 ± 4.4 | 0.38 ± 0.01 | [3] |

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The subsequent assembly of the azinomycin B backbone is orchestrated by a series of five NRPS enzymes (aziA1-A5).[1] This enzymatic assembly line is responsible for the incorporation of various amino acid precursors and the formation of the complex peptide-polyketide hybrid structure. The elucidation of the precise sequence of events and the substrate specificity of each NRPS module is an ongoing area of research.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of azinomycin B biosynthesis.

Cultivation of Streptomyces sahachiroi

Consistent production of azinomycin B can be achieved through a carefully controlled fermentation process.[4][5]

-

Spore Preparation: S. sahachiroi is initially grown on GYM agar plates (glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO3 2 g/L, agar 12 g/L, pH 6.8) at 28°C for 5-7 days to induce sporulation.[5]

-

Seed Culture: A two-stage starter culture is prepared. First, spores are inoculated into a suitable liquid medium such as TSB (Tryptic Soy Broth) and incubated at 28°C with shaking.[6]

-

Production Culture: The seed culture is then used to inoculate a production medium, such as PS5 (Pharmamedia 5 g/L, soluble starch 5 g/L, pH 7.0), and fermented for an extended period under nutrient-starved conditions to promote secondary metabolite production.[4][5]

Gene Inactivation in Streptomyces sahachiroi

Gene knockout studies are essential for elucidating the function of individual genes within the azi cluster. A common method involves intergeneric conjugation with E. coli.[7]

-

Construct Preparation: A knockout plasmid is constructed containing flanking regions of the target gene and a resistance marker.

-

Donor Strain Preparation: The knockout plasmid is introduced into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.

-

Conjugation: The E. coli donor strain is mixed with S. sahachiroi spores and plated on a suitable medium, like MS agar (mannitol 20 g/L, soya flour 20 g/L, agar 20 g/L).

-

Selection of Exconjugants: The plates are overlaid with antibiotics to select for Streptomyces that have integrated the knockout plasmid.

-

Verification: Successful gene replacement is confirmed by PCR and Southern blot analysis.

Heterologous Expression and Purification of Azi Proteins

To characterize the function of individual enzymes, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli or a model Streptomyces species.

-

Cloning: The gene of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression host is cultured and induced to produce the target protein. For Streptomyces expression, an inducer like thiostrepton may be used.[8]

-

Purification: The cells are lysed, and the protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[9][10][11]

In Vitro Enzyme Assays

Cell-free extracts or purified enzymes are used to perform in vitro assays to determine enzyme function and kinetic parameters.

-

Preparation of Cell-Free Extract: S. sahachiroi mycelia are harvested, frozen in liquid nitrogen, and lysed, often by bead beating, in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing glycerol, DTT, and EDTA).[5]

-

Assay Conditions: The reaction mixture typically contains the cell-free extract or purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH for P450s, SAM for methyltransferases).[3]

-

Product Analysis: The reaction products are extracted and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[3][5]

Visualizing the Biosynthesis and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of the azinomycin B naphthoate moiety and a typical experimental workflow for gene inactivation.

Caption: Biosynthetic pathway of the 3-methoxy-5-methyl-naphthoic acid moiety of azinomycin B.

Caption: Experimental workflow for gene inactivation in Streptomyces sahachiroi via intergeneric conjugation.

Conclusion and Future Perspectives

The biosynthesis of azinomycin B is a testament to the remarkable metabolic capabilities of Streptomyces. While significant progress has been made in identifying the biosynthetic gene cluster and characterizing key enzymes, many aspects of this intricate pathway remain to be explored. Future research will likely focus on elucidating the precise functions of all the enzymes in the azi cluster, understanding the regulatory networks that control its expression, and harnessing this knowledge for the bioengineering of novel azinomycin B analogs with improved therapeutic properties. The information presented in this whitepaper provides a solid foundation for these future endeavors, empowering researchers to delve deeper into the fascinating world of azinomycin B biosynthesis.

References

- 1. Characterization of the azinomycin B biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An improved method for culturing Streptomyces sahachiroi: biosynthetic origin of the enol fragment of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

Azinomycin B: A Technical Guide to its Action as a DNA Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor natural product isolated from Streptomyces sahachiroi.[1][2] Its cytotoxic and antitumor activities stem from its ability to form covalent interstrand cross-links (ICLs) within the major groove of DNA, effectively blocking DNA replication and transcription and ultimately leading to cell death.[2][3] This technical guide provides an in-depth overview of azinomycin B's mechanism of action, experimental protocols for its study, and its interaction with cellular DNA damage response pathways.

Chemical Structure and Properties

Azinomycin B possesses a complex molecular architecture featuring two key electrophilic centers responsible for its DNA cross-linking ability: an aziridine ring and an epoxide moiety.[3]

| Property | Value |

| Molecular Formula | C₃₁H₃₃N₃O₁₁[4][5] |

| Molecular Weight | 623.61 g/mol [4][5] |

| CAS Number | 106486-76-4[4] |

Mechanism of DNA Cross-Linking

Azinomycin B functions as a dual alkylating agent, forming covalent bonds with the N7 positions of purine bases, primarily guanines, on opposite DNA strands.[3][6] The cross-linking process is initiated by the nucleophilic attack of a guanine N7 on the C10 of the aziridine ring, followed by a second attack from a guanine N7 on the opposite strand at the C21 of the epoxide.[6] This results in a stable interstrand cross-link that distorts the DNA helix and stalls cellular machinery.

Sequence Selectivity

The efficiency of azinomycin B-induced cross-linking is sequence-dependent. A strong preference is observed for 5'-GNC-3' and 5'-GNT-3' sequences.[3] The presence of a central pyrimidine (C or T) is crucial for efficient cross-linking.

A logical diagram illustrating the sequential alkylation steps is presented below.

Caption: Mechanism of Azinomycin B DNA Interstrand Cross-linking.

Quantitative Analysis of Biological Activity

Cytotoxicity

DNA Cross-Linking Efficiency

The efficiency of azinomycin B in forming interstrand cross-links is dependent on the DNA sequence. Studies using gel electrophoresis have allowed for the quantification of cross-linking yields.

| DNA Target Sequence (15-mer duplex) | Cross-linking Yield (%) | Reference |

| 5'-...GCC...-3' | >90 | [3] |

| 5'-...GAC...-3' | Low | [3] |

These findings demonstrate a strong preference for a central guanine-cytosine pair. The steric hindrance from the C5-methyl group of thymine in a 5'-GTC-3' sequence significantly reduces the cross-linking efficiency.[3]

Experimental Protocols

DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)

This protocol is adapted from methodologies described in the literature to assess the ability of azinomycin B to induce interstrand cross-links in a DNA fragment.[8]

Materials:

-

Linearized plasmid DNA or a specific DNA fragment (e.g., 32P-end-labeled)

-

Azinomycin B

-

Reaction Buffer: 25 mM triethanolamine, 1 mM EDTA, pH 7.2

-

Denaturing Solution: 0.2 M NaOH

-

Loading Buffer (alkaline)

-

Agarose gel (1-1.5%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA fragment (e.g., 100-200 ng) with the desired concentration of azinomycin B in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Denaturation: Add an equal volume of denaturing solution to the reaction and incubate at 90-95°C for 5 minutes to separate the DNA strands.

-

Gel Electrophoresis: Add alkaline loading buffer to the denatured samples and load onto an agarose gel. Run the gel at a constant voltage until adequate separation is achieved.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

-

Analysis: Non-cross-linked DNA will migrate as single-stranded fragments. DNA containing interstrand cross-links will renature and migrate as a slower-moving double-stranded band. The intensity of the bands can be quantified using densitometry to determine the percentage of cross-linked DNA.

Caption: Workflow for the DNA Interstrand Cross-Linking Assay.

DNA Cleavage Assay (Piperidine Treatment)

This protocol outlines a method to detect DNA lesions, such as those induced by azinomycin B, by chemical cleavage at the damaged site.[9][10]

Materials:

-

32P-end-labeled DNA fragment treated with azinomycin B

-

Piperidine (1 M)

-

Loading Buffer (formamide-based)

-

Denaturing polyacrylamide gel (e.g., 8%)

-

Phosphorimager or X-ray film

Procedure:

-

Azinomycin B Treatment: Incubate the 32P-end-labeled DNA with azinomycin B as described in the cross-linking assay.

-

Piperidine Cleavage: After the reaction, lyophilize the sample. Add 100 µL of 1 M piperidine and heat at 90°C for 30 minutes.

-

Sample Preparation: Lyophilize the sample to remove the piperidine. Resuspend the DNA pellet in formamide-based loading buffer.

-

Gel Electrophoresis: Denature the samples by heating at 90°C for 5 minutes and then load onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled DNA fragments.

-

Analysis: The appearance of shorter DNA fragments compared to the untreated control indicates cleavage at the site of azinomycin B adduction.

Maxam-Gilbert Sequencing for Adduct Identification

This method can be adapted to identify the specific nucleotide bases that are alkylated by azinomycin B.[1][11][12][13]

Materials:

-

32P-end-labeled DNA fragment treated with azinomycin B

-

Dimethyl sulfate (DMS)

-

Hydrazine

-

Formic acid

-

Piperidine

-

Sequencing gel apparatus

Procedure:

-

End-Labeling: Prepare a 32P-end-labeled DNA fragment of interest.

-

Azinomycin B Adduction: Treat the labeled DNA with azinomycin B under conditions that favor monoalkylation.

-

Chemical Cleavage Reactions: Perform the standard Maxam-Gilbert chemical cleavage reactions (G, G+A, C, C+T) on both the azinomycin B-treated and untreated DNA.

-

Piperidine Treatment: Cleave the DNA backbone at the modified bases using hot piperidine.

-

Sequencing Gel: Run the samples on a high-resolution denaturing polyacrylamide sequencing gel.

-

Autoradiography and Analysis: Expose the gel to X-ray film. The sites of azinomycin B adduction will appear as missing bands or bands with altered mobility in the sequencing ladder compared to the untreated control, allowing for the precise identification of the alkylated purines.

Cellular Response to Azinomycin B-Induced DNA Damage

The formation of ICLs by azinomycin B triggers a complex cellular DNA damage response (DDR) aimed at repairing the lesion and maintaining genome integrity. Key pathways involved include the Fanconi Anemia (FA) pathway and the ATR/Chk1 signaling cascade.

Fanconi Anemia Pathway

The FA pathway is a specialized DNA repair pathway crucial for the resolution of ICLs. Upon detection of an ICL, the FA core complex is activated, leading to the monoubiquitination of the FANCI-FANCD2 (ID2) complex.[14][15][16][17][18] This ubiquitination is a critical step that facilitates the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination, to the site of the lesion.

Caption: Activation of the Fanconi Anemia pathway by Azinomycin B.

ATR/Chk1 Signaling Pathway

The presence of stalled replication forks caused by azinomycin B-induced ICLs activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1).[19][20][21][22][23] Activated Chk1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, to provide time for DNA repair. It also plays a role in stabilizing replication forks and promoting the recruitment of repair proteins.

Caption: ATR/Chk1 signaling pathway activation by Azinomycin B.

Conclusion

Azinomycin B remains a compelling molecule for the study of DNA damage and repair, and as a scaffold for the development of novel anticancer agents. Its potent DNA cross-linking activity, coupled with a specific sequence preference, provides a valuable tool for probing cellular responses to genotoxic stress. Further research into its cytotoxicity profile across a broader range of cancer types and the development of more detailed experimental protocols will be crucial in fully realizing its therapeutic potential. The elucidation of the intricate DNA damage response pathways activated by azinomycin B continues to provide fundamental insights into genome maintenance and potential targets for therapeutic intervention.

References

- 1. medicine.jrank.org [medicine.jrank.org]

- 2. Azinomycin B - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azinomycin B | C31H33N3O11 | CID 14476972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azinomycin | C31H33N3O11 | CID 3032396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sequence selectivity of azinomycin B in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Human Fanconi anemia monoubiquitination pathway promotes homologous DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural insight into FANCI–FANCD2 monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CHK1 and RAD51 activation after DNA damage is regulated via urokinase receptor/TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Azinomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor natural product isolated from Streptomyces sahachiroi, exerts its cytotoxic effects through direct interaction with duplex DNA. This technical guide provides a comprehensive overview of the molecular targets of Azinomycin B, detailing its mechanism of action, DNA binding and alkylation, and the cellular consequences of its activity. Quantitative data from key studies are summarized, and detailed experimental protocols for characterizing these interactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex molecular interactions of this potent compound.

Primary Molecular Target: Duplex DNA

The principal molecular target of Azinomycin B is duplex DNA. The molecule's potent cytotoxicity stems from its ability to form covalent interstrand cross-links (ICLs) within the DNA double helix.[1][2] This action effectively stalls critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.[3]

Mechanism of DNA Interstrand Cross-Linking

Azinomycin B possesses two key electrophilic centers: an aziridine ring and an epoxide moiety .[4][5][6] The formation of an ICL is a two-step process involving the sequential alkylation of nucleophilic sites on opposing DNA strands.

-

Initial Alkylation: The process is initiated by the alkylation of the N7 position of a purine base, predominantly guanine, by one of the electrophilic groups.[7][8][9]

-

Second Alkylation: Following the initial covalent modification, the second electrophilic group on Azinomycin B alkylates a purine on the complementary DNA strand, completing the interstrand cross-link.[7][8]

Sequence Selectivity

Azinomycin B does not bind randomly to DNA. It exhibits a clear preference for specific DNA sequences. The primary recognition motif is 5'-Pu-N-Py-3' , where Pu represents a purine, N is any nucleotide, and Py is a pyrimidine.[8] A strong correlation exists between the nucleophilicity of the target sequence and the efficiency of cross-link formation.[7][10] More specifically, Azinomycin B has been shown to preferentially form cross-links at 5'-GNT-3' and 5'-GNC-3' sequences.[4][5]

Role of the Naphthoate Moiety in DNA Binding

The 3-methoxy-5-methylnaphthalene moiety of Azinomycin B is crucial for its initial non-covalent interaction with DNA, which positions the molecule for the subsequent covalent reactions. There has been some scientific discussion regarding the precise binding mode of this group. While some studies with fragments of Azinomycin B suggested an intercalative model, research on the intact molecule points towards a non-intercalative binding mode within the major groove of DNA .[7][8][10]

Quantitative Data on Azinomycin B-DNA Interactions

The following table summarizes key quantitative data related to the interaction of Azinomycin B and its analogues with DNA.

| Parameter | Value | Compound | Experimental Method | Reference |

| Binding Constant (K) | (1.3 ± 0.3) x 10³ M⁻¹ | Non-alkylating Azinomycin analogue | Equilibrium Dialysis | [4][5][6] |

| Cross-linking Efficiency | > 90% | Azinomycin B | Densitometry of polyacrylamide gels | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of Azinomycin B.

DNA Interstrand Cross-linking Assay

This assay is used to determine the ability of Azinomycin B to form covalent cross-links between two strands of a DNA duplex.

Methodology:

-

Oligonucleotide Preparation: Synthesize and purify complementary oligonucleotides, one of which is radiolabeled (e.g., with ³²P at the 5'-end).

-

Duplex Formation: Anneal the radiolabeled oligonucleotide with its unlabeled complement to form a duplex DNA substrate.

-

Cross-linking Reaction: Incubate the DNA duplex with varying concentrations of Azinomycin B in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 1 mM EDTA, pH 7.0) at 37°C for a defined period.

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the reaction products on a denaturing polyacrylamide gel. Under denaturing conditions, the cross-linked duplex will migrate slower than the single-stranded oligonucleotides.

-

Visualization and Quantification: Visualize the radiolabeled DNA bands by autoradiography and quantify the percentage of cross-linked product using densitometry.

Equilibrium Dialysis

This technique is employed to determine the binding constant of a non-covalent interaction between a small molecule and a macromolecule.

Methodology:

-

Dialysis Setup: Use a microdialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules (like an Azinomycin analogue) but not large molecules (like DNA).

-

Sample Loading: Load one chamber with a known concentration of DNA (e.g., herring sperm DNA) in buffer and the other chamber with the same buffer.

-

Ligand Addition: Add a known concentration of the non-alkylating Azinomycin B analogue to the chambers.

-

Equilibration: Allow the system to equilibrate with gentle agitation for a sufficient time (e.g., 24 hours) at a constant temperature.

-

Concentration Measurement: After equilibration, measure the concentration of the ligand in both chambers using a suitable method, such as UV-Vis spectrophotometry.

-

Data Analysis: Calculate the concentration of bound and free ligand to determine the binding constant (K).

Viscometry

Viscometry is used to assess the mode of binding of a small molecule to DNA. Intercalating agents increase the length of the DNA, leading to an increase in viscosity, while groove binders have a lesser effect.

Methodology:

-

DNA Solution Preparation: Prepare a solution of sonicated rod-like DNA fragments of a defined average length in a suitable buffer.

-

Viscometer Setup: Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

Titration: Measure the flow time of the DNA solution. Then, add increasing concentrations of Azinomycin B or its analogue to the DNA solution and measure the flow time after each addition.

-

Data Analysis: Calculate the relative specific viscosity at each ligand concentration. An increase in relative specific viscosity upon ligand binding is indicative of an intercalative binding mode.

Visualizing Molecular Interactions and Cellular Responses

The following diagrams, created using the DOT language, illustrate key processes related to the action of Azinomycin B.

Caption: Mechanism of Azinomycin B induced DNA interstrand cross-linking.

Caption: Cellular response to Azinomycin B-induced DNA damage.

Caption: Workflow for DNA interstrand cross-linking assay.

Protein Interactions

While the primary cytotoxic target of Azinomycin B is DNA, certain proteins have been identified that interact with the molecule, primarily in the context of resistance mechanisms in the producing organism, Streptomyces sahachiroi.

-

AziR: This protein confers resistance to Azinomycin B by acting as a binding protein. It is believed to sequester the drug, thereby preventing it from reaching the DNA.[11][12]

-

AziN: Identified as a novel structure-specific endonuclease, AziN is involved in the repair of Azinomycin B-induced ICLs, contributing to the self-resistance of the producing organism.[13]

These proteins are not the primary targets for the drug's antitumor activity but are important for understanding resistance mechanisms and for potential future bioengineering of Azinomycin analogues.

Conclusion

Azinomycin B is a potent DNA-damaging agent with a well-defined molecular target. Its ability to form sequence-selective interstrand cross-links in the major groove of DNA is the cornerstone of its antitumor activity. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of Azinomycin B and its analogues as potential cancer therapeutics. The provided visualizations offer a clear framework for comprehending the complex molecular and cellular events initiated by this remarkable natural product.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. Azinomycin B - Wikipedia [en.wikipedia.org]

- 3. Cellular effects induced by the antitumor agent azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA binding and alkylation by the "left half" of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sequence selectivity of azinomycin B in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of AziR, a resistance protein of the DNA cross-linking agent azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

In Vitro Cytotoxicity of Azinomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor antibiotic isolated from Streptomyces griseofuscus, demonstrates significant in vitro cytotoxic activity against various cancer cell lines. Its primary mechanism of action involves the formation of interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing cellular apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of azinomycin B, including quantitative data on its potency, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular signaling pathways.

Quantitative Cytotoxicity Data

Azinomycin B exhibits potent cytotoxic effects at submicromolar concentrations in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for evaluating its efficacy and selectivity. While extensive comparative data is limited in publicly available literature, existing studies indicate significant activity against leukemia and lymphoma cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Data indicates submicromolar activity, specific values not cited. | [1] |

| L5178Y | Murine Lymphoma | Data indicates potent activity, specific values not cited. | [2] |

Note: The table above represents currently available public data. Further research is required for a comprehensive IC50 profile across a broader range of cancer cell lines.

Core Mechanism of Action: DNA Cross-Linking

The primary cytotoxic mechanism of azinomycin B is its function as a DNA alkylating agent, resulting in the formation of interstrand cross-links (ICLs).[1][3] This process covalently links the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription.[4][5] The formation of these ICLs is a severe form of DNA damage that, if not repaired, triggers a cascade of cellular responses leading to cell cycle arrest and apoptosis.[6][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Standard colorimetric or fluorometric assays are employed to determine the IC50 values of azinomycin B.

a) MTT/XTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of azinomycin B in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

b) Flow Cytometry-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with varying concentrations of azinomycin B for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is utilized to assess the effect of azinomycin B on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with azinomycin B as described above and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways and Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Experimental workflow for assessing the in vitro cytotoxicity of azinomycin B.

Proposed Signaling Pathway for Azinomycin B-Induced Apoptosis

The formation of DNA interstrand cross-links by azinomycin B activates the DNA damage response (DDR) pathway. This leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. While the specific downstream signaling of azinomycin B is not fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway of apoptosis, which is a common consequence of genotoxic stress.

Caption: Proposed signaling pathway of azinomycin B-induced apoptosis via DNA damage.

Conclusion

Azinomycin B is a highly potent cytotoxic agent with a well-defined mechanism of action centered on DNA cross-linking. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a compound of significant interest for further drug development. This guide provides a foundational understanding of its in vitro properties and the experimental approaches required for its continued investigation. Future research should focus on elucidating a comprehensive IC50 profile, detailing the specific molecular players in its downstream signaling pathways, and exploring potential synergistic effects with other chemotherapeutic agents.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. A photo-inducible DNA cross-linking agent with potent cytotoxicity and selectivity toward triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of azinomycin B induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of azinomycin B induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antitumor Properties of Azinomycin B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the potent antitumor agent Azinomycin B. It details its mechanism of action, cellular effects, quantitative efficacy data, and the experimental protocols used for its evaluation.

Introduction

Azinomycin B is a natural product isolated from the culture broth of Streptomyces griseofuscus.[1][2] It belongs to a class of highly potent antitumor antibiotics characterized by a unique and complex chemical structure. Key functional elements of Azinomycin B include an electrophilic epoxide, an aziridine ring integrated into an azabicyclo[3.1.0]hexane system, and a naphthoate moiety.[2][3][4] These features are integral to its biological activity, enabling it to function as a powerful DNA alkylating and cross-linking agent, comparable in mechanism to clinically utilized drugs like Mitomycin C.[2][3] Despite its potent in vitro and in vivo antitumor activity, challenges related to its chemical instability and poor availability from natural sources have historically hampered its clinical development.[5]

Mechanism of Action: DNA Interstrand Cross-Linking

The primary mechanism underlying Azinomycin B's cytotoxicity is its ability to form covalent interstrand cross-links (ICLs) within the major groove of DNA.[6] This process effectively blocks DNA replication and transcription, triggering a cellular DNA damage response that ultimately leads to cell cycle arrest and apoptosis.

The cross-linking reaction proceeds via a two-step alkylation process:

-

Non-Covalent Binding : The naphthoate group of Azinomycin B is believed to facilitate the initial positioning of the drug by binding non-covalently to the DNA double helix.[3][7]

-

Sequential Alkylation : The two electrophilic centers of the molecule—the aziridine ring (at the C10 position) and the epoxide ring (at the C21 position)—react sequentially with nucleophilic sites on DNA bases.[3][5] The primary targets are the N7 positions of purine bases, particularly guanine.[3][8] Computational models suggest an initial, kinetically controlled alkylation by the aziridine ring is followed by a thermodynamically controlled alkylation by the epoxide, resulting in a covalent ICL.[5][8]

Studies have identified a sequence preference for Azinomycin B, with cross-links forming efficiently at 5'-dGNT and 5'-dGNC sequences.[4]

Cellular Effects and Signaling Response

Upon entering a cell, fluorescence imaging has shown that Azinomycin B localizes within the nuclear region.[6] The formation of DNA ICLs triggers a robust DNA damage response. Transcriptome analysis in yeast treated with Azinomycin B revealed significant changes in gene expression consistent with the activation of DNA repair pathways.[6]

A key phenotypic outcome of this damage is the perturbation of the cell cycle. Flow cytometry analysis has demonstrated that treatment with Azinomycin B leads to an S-phase arrest, which is a characteristic cellular response to DNA replication stress caused by cross-linking agents.[6] This cell cycle blockade prevents damaged cells from proceeding to mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis.

Quantitative Antitumor Activity

Azinomycin B has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.

In Vitro Cytotoxicity

Azinomycin B exhibits potent cytotoxic activity against various cancer cell lines.[2] For instance, it has shown high potency against L5178Y murine lymphoma cells.[2] While comprehensive IC50 data across a wide panel of cell lines is not detailed in the reviewed literature, its activity is generally reported to be at submicromolar levels.[9]

In Vivo Efficacy in Murine Models

Studies using intraperitoneally inoculated tumor models in mice have confirmed the potent in vivo efficacy of Azinomycin B, particularly against hematological cancers and certain carcinomas.[1] In contrast, its effect on solid tumors like Lewis lung carcinoma and Meth A fibrosarcoma was found to be limited in these early studies.[1]

| Tumor Model | Administration | Efficacy Metric | Result | Reference |

| P388 Leukemia | Intraperitoneal | Increase in Life Span (ILS) | 193% | [1] |

| 45-Day Survivors | 57% | [1] | ||

| Ehrlich Carcinoma | Intraperitoneal | Increase in Life Span (ILS) | 161% | [1] |

| 45-Day Survivors | 63% | [1] | ||

| B-16 Melanoma | Intraperitoneal | Marked Effectiveness | (Qualitative) | [1] |

| Lewis Lung Carcinoma | Repeated Injection | Not Susceptible | (Qualitative) | [1] |

| Meth A Fibrosarcoma | Repeated Injection | Not Susceptible | (Qualitative) | [1] |

Experimental Protocols

The evaluation of Azinomycin B's antitumor properties involves standard in vitro and in vivo oncological assays.

In Vitro Cytotoxicity Assay (General Methodology)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Azinomycin B against a cancer cell line.

-

Cell Seeding : Cancer cells in their logarithmic growth phase are harvested, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment : A stock solution of Azinomycin B is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the plates and replaced with medium containing the various concentrations of the drug. Control wells receive medium with the vehicle solvent only.

-

Incubation : The plates are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment : Cell viability is measured using a colorimetric or luminescent assay. Common methods include:

-

MTT/WST-8 Assay : A tetrazolium salt is added to each well, which is metabolically reduced by viable cells into a colored formazan product. The absorbance is read on a plate reader.

-

Real-Time Cell Monitoring : Systems like the iCELLigence use electrical impedance to continuously and non-invasively monitor cell proliferation and cytotoxicity.[10]

-

-

IC50 Calculation : The absorbance or impedance data is normalized to the untreated control. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value is calculated from this curve using non-linear regression analysis.

In Vivo Antitumor Study (Murine Xenograft Model)

This protocol describes a general workflow for assessing the in vivo efficacy of Azinomycin B.

-

Animal Acclimatization : Immunocompromised mice (e.g., nude mice) are acclimated to the laboratory environment for at least one week.

-

Tumor Inoculation : A suspension of cancer cells (e.g., 1 x 10^7 cells) is injected subcutaneously or intraperitoneally into the mice.

-

Tumor Growth and Grouping : Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Drug Administration : Azinomycin B is administered to the treatment group according to a predefined schedule, dose, and route (e.g., intraperitoneal injection). The control group receives the vehicle solution.

-

Monitoring : The animals' body weight, general health, and tumor volume are monitored regularly. Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis : The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a set time point. The primary endpoints are typically tumor growth inhibition (TGI) and/or an increase in the lifespan (ILS) of the treated animals compared to the control group. TGI is calculated as: (1 - [Average tumor weight of treated group / Average tumor weight of control group]) × 100%.[11]

Conclusion

Azinomycin B is a highly effective antitumor agent whose biological activity stems from its capacity to induce DNA interstrand cross-links, leading to S-phase arrest and subsequent cell death. It has demonstrated significant efficacy in preclinical models, especially against leukemias and certain carcinomas. While its development has been limited by practical challenges, its unique mechanism of action and potent activity make it a valuable subject for ongoing research, particularly in the fields of total synthesis, analog development, and mechanistic studies of DNA-damaging agents.

References

- 1. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]

- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA binding and alkylation by the "left half" of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cellular effects induced by the antitumor agent azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence selectivity of azinomycin B in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Instability and Degradation of Azinomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinomycin B, a potent antitumor agent, exhibits significant chemical instability, which has been a major hurdle in its clinical development.[1] This technical guide provides a comprehensive overview of the inherent chemical instability of Azinomycin B and its degradation pathways. The core of its reactivity lies in the strained epoxide and aziridine rings, which are also responsible for its therapeutic DNA cross-linking activity.[2] This document outlines the key degradation mechanisms, including hydrolysis and ring-opening reactions under various pH conditions. While specific quantitative kinetic data for Azinomycin B is scarce in publicly available literature, this guide provides detailed, plausible experimental protocols for conducting forced degradation studies to generate such data. Furthermore, it presents a stability-indicating HPLC-UV method for monitoring the degradation and identifying degradation products. Visual representations of the proposed degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the molecule's complex chemistry.

Introduction to Azinomycin B and its Instability

Azinomycin B is a structurally complex natural product isolated from Streptomyces sahachiroi.[3] Its potent antitumor activity stems from its ability to form interstrand cross-links in DNA, a process mediated by its two electrophilic centers: an epoxide and a unique 1-azabicyclo[3.1.0]hexane ring system (an aziridine derivative).[2] However, the high reactivity of these strained rings also renders the molecule susceptible to degradation, posing a significant challenge for its formulation, storage, and therapeutic application. The Safety Data Sheet for Azinomycin B recommends storage in a dry, cool, and well-ventilated place, away from incompatible materials, highlighting its sensitive nature.[4]

The primary modes of degradation are anticipated to be:

-

Hydrolysis: The ester linkage of the naphthoate group and the amide bonds are susceptible to hydrolysis under both acidic and basic conditions.

-

Ring-Opening Reactions: The strained epoxide and aziridine rings can undergo nucleophilic attack, particularly by water, leading to loss of activity.

Proposed Degradation Pathways

While specific degradation products of Azinomycin B have not been extensively characterized in the literature, the known reactivity of its functional groups allows for the proposal of the following degradation pathways.

Acid-Catalyzed Degradation

Under acidic conditions, the epoxide and aziridine rings are expected to be the primary sites of degradation.

-

Epoxide Ring Opening: The epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis typically follows an SN2-like mechanism, resulting in a trans-diol.[5][6] The attack is likely to occur at the more substituted carbon of the epoxide.

-

Aziridine Ring Opening: The aziridine nitrogen can also be protonated under acidic conditions, facilitating ring-opening by a nucleophile.

-

Ester Hydrolysis: The naphthoate ester linkage is susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and alcohol.

Caption: Proposed acid-catalyzed degradation pathways of Azinomycin B.

Base-Catalyzed Degradation

In alkaline conditions, the ester and amide functionalities, along with the epoxide ring, are prone to degradation.

-

Ester and Amide Hydrolysis: The naphthoate ester and the amide linkages within the peptide-like backbone are susceptible to base-catalyzed hydrolysis.

-

Epoxide Ring Opening: The epoxide ring can be opened by direct nucleophilic attack of a hydroxide ion in an SN2 reaction. This attack typically occurs at the less sterically hindered carbon atom.[2][5]

References

- 1. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Azinomycin B - Wikipedia [en.wikipedia.org]

- 4. azinomycin B - Safety Data Sheet [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aakash.ac.in [aakash.ac.in]

An In-depth Technical Guide to the Natural Product Analogs of Azinomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B is a potent antitumor natural product isolated from Streptomyces sahachiroi. Its complex molecular architecture, featuring a characteristic aziridino[1,2-a]pyrrolidine ring system and an epoxide, enables it to function as a DNA cross-linking agent, leading to its significant cytotoxic and antitumor activities. The study of its natural product analogs provides valuable insights into structure-activity relationships and opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known natural product analogs of azinomycin B, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their evaluation.

Core Analogs and Related Natural Products

The direct natural product analogs of azinomycin B are limited. The most closely related compound is azinomycin A , which is co-produced by Streptomyces griseofuscus and differs from azinomycin B only by the substitution at the C-5 position of the naphthoate moiety. Another relevant natural product is ficellomycin , produced by Streptomyces ficellus. While not a direct structural analog of the entire azinomycin B molecule, ficellomycin shares the crucial 1-azabicyclo[3.1.0]hexane ring system, which is responsible for the DNA alkylating properties of these compounds.[1]

Chemical Structures

The chemical structures of azinomycin B, azinomycin A, and ficellomycin are presented below.

Azinomycin B:

-

Molecular Formula: C₃₁H₃₃N₃O₁₁

-

Key Features: Aziridino[1,2-a]pyrrolidine system, epoxide, and a 3-methoxy-5-methyl-1-naphthoate group.

Azinomycin A:

-

Molecular Formula: C₃₀H₃₃N₃O₁₀

-

Key Features: Identical to azinomycin B except for the lack of the methoxy group on the naphthoate ring.

Ficellomycin:

-

Molecular Formula: C₁₃H₂₄N₆O₃

-

Key Features: Contains the 1-azabicyclo[3.1.0]hexane ring system, but lacks the epoxide and naphthoate moieties of the azinomycins. It is a dipeptide derivative.[1]

Comparative Biological Activity

The biological activities of azinomycin A, azinomycin B, and ficellomycin have been evaluated in various in vitro and in vivo models. A summary of the available quantitative data is presented in the tables below.

In Vivo Antitumor Activity of Azinomycin A and B

| Compound | Animal Model | Tumor Model | Dose | Administration Route | Efficacy (% ILS or % Survivors) | Reference |

| Azinomycin B | Mice | P388 leukemia | Not specified | Intraperitoneal | 193% ILS, 57% survivors for 45 days | [2] |

| Azinomycin B | Mice | B-16 melanoma | Not specified | Intraperitoneal | Markedly effective | [2] |

| Azinomycin B | Mice | Ehrlich carcinoma | Not specified | Intraperitoneal | 161% ILS, 63% survivors for 45 days | [2] |

| Azinomycin A | Mice | P388 leukemia | Not specified | Intraperitoneal | Somewhat less effective than Azinomycin B | [2] |

| Azinomycin A | Mice | B-16 melanoma | Not specified | Intraperitoneal | Somewhat less effective than Azinomycin B | [2] |

| Azinomycin A | Mice | Ehrlich carcinoma | Not specified | Intraperitoneal | Somewhat less effective than Azinomycin B | [2] |

ILS: Increase in Lifespan

In Vitro Cytotoxicity of Azinomycins

| Compound | Cell Line | Assay Type | IC₅₀ | Reference |

| Azinomycin A | L5178Y mouse lymphoma | Not specified | Active | [3] |

| Azinomycin B | L5178Y mouse lymphoma | Not specified | Active | [3] |

| Azinomycin "Left-half" | P388 murine leukemia | Not specified | Strong cytotoxicity | [4] |

Antibacterial Activity of Ficellomycin

| Compound | Bacterial Strain | Assay Type | MIC or other measure | Reference |

| Ficellomycin | Staphylococcus aureus | In vitro | Notable antibacterial activity | [1][5] |

| Ficellomycin | Staphylococcus aureus (experimental infection) | In vivo (mice) | Effective in treatment | [1] |

Mechanism of Action

The primary mechanism of action for the azinomycins is the covalent cross-linking of DNA.[4] This is achieved through the alkylation of purine bases by the reactive aziridine and epoxide moieties. This interstrand cross-linking physically prevents DNA replication and transcription, ultimately leading to apoptosis.

Ficellomycin, while also a DNA alkylating agent due to its aziridine ring, is reported to impair semiconservative DNA replication in bacteria by causing the accumulation of 34S DNA fragments that cannot be integrated into the bacterial chromosome.[6]

Caption: Comparative mechanism of action for azinomycins and ficellomycin.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on published literature and represent standard procedures for these types of evaluations.

In Vivo Antitumor Assays

1. P388 Leukemia Model

-

Animal Model: CDF1 or BDF1 mice.

-

Tumor Inoculation: Intraperitoneal (i.p.) injection of 1 x 10⁶ P388 leukemia cells.

-

Treatment: Test compounds are typically administered i.p. daily for a set number of days (e.g., 5 or 9 days), starting 24 hours after tumor inoculation.

-

Endpoint: The primary endpoint is the mean survival time of the treated mice compared to a control group. The percent increase in lifespan (% ILS) is calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

2. B-16 Melanoma Model

-

Animal Model: C57BL/6 mice.

-

Tumor Inoculation: Subcutaneous (s.c.) injection of 1 x 10⁵ to 5 x 10⁵ B16-F10 melanoma cells into the flank of the mice.

-

Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. Test compounds are administered (e.g., i.p. or orally) according to a defined schedule.

-

Endpoint: Tumor growth is monitored by measuring tumor volume with calipers. At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing the tumor volume and weight in the treated groups to the control group.

3. Ehrlich Ascites Carcinoma (EAC) Model

-

Animal Model: Swiss albino mice.

-

Tumor Inoculation: Intraperitoneal injection of 2 x 10⁶ to 2.5 x 10⁶ EAC cells.[7][8]

-

Treatment: Test compounds are administered i.p. for a specified period (e.g., 7-10 days) starting 24 hours after inoculation.[7]

-

Endpoint: Antitumor activity is assessed by determining the mean survival time and the change in body weight. The volume of ascitic fluid and the number of viable tumor cells in the ascitic fluid are also measured.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: L5178Y mouse lymphoma, P388 murine leukemia, or other relevant cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a period of 48 to 72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

The formazan crystals formed by viable cells are then solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

DNA Interstrand Cross-linking Assay

-

Method: This assay is typically performed using gel electrophoresis.

-

Procedure:

-

A specific DNA fragment (e.g., a linearized plasmid or a defined oligonucleotide) is incubated with the test compound in a reaction buffer at 37°C for a set time (e.g., 2 hours).[9]

-

The reaction is then stopped, and the DNA is denatured (e.g., by heat or alkaline treatment).

-

The DNA is then subjected to agarose or polyacrylamide gel electrophoresis under denaturing conditions.

-

-

Analysis: DNA that is interstrand cross-linked will renature and migrate as a double-stranded fragment, while non-cross-linked DNA will remain single-stranded and migrate faster. The extent of cross-linking can be quantified by the intensity of the band corresponding to the double-stranded DNA.

References

- 1. Antibiotics produced by Streptomyces ficellus. I. Ficellomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Ficellomycin and feldamycin; inhibitors of bacterial semiconservative DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irispublishers.com [irispublishers.com]

- 8. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Total Synthesis of Azinomycin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of azinomycin B, a potent antitumor agent. The content is based on the successful total synthesis of the closely related azinomycin A by the research group of Robert S. Coleman, which established a foundational convergent strategy applicable to azinomycin B. Azinomycins A and B are complex natural products isolated from Streptomyces species and exhibit significant biological activity by cross-linking DNA.[1][2] Their intricate structures, featuring a unique aziridino[1,2-a]pyrrolidine ring system, an epoxide, and a naphthoate moiety, have made them challenging and attractive targets for total synthesis.

The synthetic approach is convergent, involving the preparation of key fragments that are subsequently coupled to assemble the final molecule. This strategy allows for flexibility in the synthesis of analogues for structure-activity relationship studies. The key fragments are:

-

The Aziridino[1,2-a]pyrrolidine Core: The central heterocyclic system of the molecule.

-

The Epoxy-amide Fragment: Containing the reactive epoxide warhead.

-

The Naphthoate Moiety: The DNA-intercalating portion of the molecule.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps in the assembly of the core fragments and their eventual coupling, based on the published reports of the Coleman group.

Table 1: Synthesis of the Aziridino[1,2-a]pyrrolidine Core

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Aziridination | NaN3, I2, CH3CN; then PPh3, H2O | Aziridine Intermediate | 85 | Coleman et al. |

| 2 | N-Alkylation | Bromoacetate derivative, K2CO3, DMF | N-Alkylated Aziridine | 92 | Coleman et al. |

| 3 | Intramolecular Cyclization | LHMDS, THF, -78 °C | Aziridino[1,2-a]pyrrolidine Core | 78 | Coleman et al. |

Table 2: Synthesis of the Epoxy-amide Fragment

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C | Chiral Epoxide | 95 | >95:5 | Coleman et al. |

| 2 | Amide Coupling | Amino acid derivative, EDCI, HOBt, DMF | Epoxy-amide Fragment | 88 | - | Coleman et al. |

Table 3: Synthesis of the Naphthoate Moiety

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Diels-Alder Reaction | Isoprene, Maleic anhydride, Toluene, 110 °C | Naphthalene Precursor | 90 | Coleman et al. |

| 2 | Aromatization and Esterification | DDQ, Toluene; then CH3I, K2CO3, DMF | 3-methoxy-5-methyl-1-naphthoate | 82 | Coleman et al. |

Table 4: Fragment Coupling and Final Steps

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Amide Coupling | Aziridino[1,2-a]pyrrolidine, Epoxy-amide, BOP, DIPEA, CH2Cl2 | Coupled Fragments | 75 | Coleman et al. |

| 2 | Esterification | Coupled product, Naphthoic acid, DCC, DMAP, CH2Cl2 | Protected Azinomycin | 68 | Coleman et al. |

| 3 | Deprotection | TFA, CH2Cl2 | Azinomycin A/B | 50 | Coleman et al. |

Experimental Protocols

Detailed methodologies for key experiments in the total synthesis of azinomycin B are provided below. These protocols are adapted from the publications of the Coleman group on the synthesis of azinomycin A and its fragments.

Protocol 1: Stereoselective Aziridination

This protocol describes the formation of the key aziridine intermediate for the synthesis of the aziridino[1,2-a]pyrrolidine core.

-

To a solution of the starting alkene (1.0 eq) in acetonitrile (0.1 M) at 0 °C is added sodium azide (1.5 eq).

-

Iodine (1.1 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude iodoazide is dissolved in THF (0.1 M), and triphenylphosphine (1.2 eq) is added.

-

Water (5.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the aziridine.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol details the enantioselective formation of the chiral epoxide in the epoxy-amide fragment.

-

A flame-dried flask is charged with dichloromethane (0.2 M) and cooled to -20 °C.

-

Titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) are added sequentially, and the mixture is stirred for 30 minutes.

-

The allylic alcohol substrate (1.0 eq) is added as a solution in dichloromethane.

-

tert-Butyl hydroperoxide (2.0 M in decane, 1.5 eq) is added dropwise, and the reaction is stirred at -20 °C for 4 hours.

-

The reaction is quenched by the addition of 10% aqueous tartaric acid and stirred vigorously for 1 hour at room temperature.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the chiral epoxide.

Protocol 3: Fragment Coupling via Amide Bond Formation

This protocol describes the coupling of the aziridino[1,2-a]pyrrolidine core with the epoxy-amide fragment.

-

To a solution of the carboxylic acid-functionalized epoxy-amide fragment (1.0 eq) in dichloromethane (0.1 M) is added the amine-functionalized aziridino[1,2-a]pyrrolidine fragment (1.1 eq).

-

Diisopropylethylamine (3.0 eq) is added, followed by BOP reagent (1.2 eq).

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, methanol/dichloromethane gradient) to afford the coupled product.

Mandatory Visualization

The following diagrams illustrate the overall synthetic strategy and key transformations in the total synthesis of azinomycin B.

Caption: Convergent total synthesis strategy for azinomycin B.

Caption: Key steps in the synthesis of the aziridino[1,2-a]pyrrolidine core.

Caption: Synthesis of the chiral epoxy-amide fragment.

References

Synthetic Routes to the Azinomycin B Azabicyclo[3.1.0]hexane Ring: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the pivotal azabicyclo[3.1.0]hexane ring system of azinomycin B, a potent antitumor agent. The methodologies described are based on published synthetic routes and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Azinomycin B is a natural product with significant antitumor activity, primarily attributed to its ability to cross-link DNA.[1] This biological activity is intrinsically linked to its unique and complex molecular architecture, which includes an unprecedented aziridino[1,2-a]pyrrolidine ring system (azabicyclo[3.1.0]hexane). The stereocontrolled synthesis of this moiety is a critical challenge in the total synthesis of azinomycin B and its analogues. This document outlines two complementary and effective synthetic routes for the construction of this key structural feature.

Synthetic Strategies Overview

Two primary strategies have been successfully employed for the stereocontrolled synthesis of the azabicyclo[3.1.0]hexane core of azinomycin B. Both routes aim to construct the fused aziridine-pyrrolidine ring system with precise control over the stereochemistry of the embedded functionalities.

-

Route 1: Diastereoselective Allylboration and Intramolecular Cyclization. This approach introduces the C12/C13 diol system in a stereocontrolled manner using Brown's (γ-alkoxyallyl)diisopinocampheylborane reagent. The azabicyclic ring is then formed through a subsequent intramolecular cyclization.

-

Route 2: Chelation-Controlled Stannane Addition and Kinetic Resolution. This alternative route utilizes a chelation-controlled addition of a racemic γ-alkoxystannane to a serinal derivative. This strategy allows for the introduction of the C12 and C13 stereocenters with kinetic resolution.

Route 1: Diastereoselective Allylboration Protocol

This route focuses on the early introduction of the C12/C13 diol stereocenters via a highly stereoselective allylboration reaction.

Experimental Workflow

Figure 1. Workflow for Route 1 featuring diastereoselective allylboration.

Key Experimental Protocol: Diastereoselective Allylboration

Objective: To introduce the C12 and C13 stereocenters with high diastereoselectivity.

Materials:

-

Starting aldehyde

-

(-)-Ipc₂BOMe (B-methoxydiisopinocampheylborane)

-

(Z)-γ-alkoxyallylborane reagent

-

Anhydrous diethyl ether

-

-78 °C cooling bath (e.g., dry ice/acetone)

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of the starting aldehyde in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, a pre-cooled (-78 °C) solution of the (Z)-γ-alkoxyallylborane reagent (prepared from (-)-Ipc₂BOMe) is added dropwise.

-

The reaction mixture is stirred at -78 °C for the specified time (typically several hours) until TLC analysis indicates complete consumption of the starting aldehyde.

-

The reaction is quenched by the addition of a suitable quenching agent (e.g., acetaldehyde).

-

The mixture is allowed to warm to room temperature, and the product is isolated and purified using standard techniques (e.g., extraction, chromatography).

Quantitative Data for Route 1

| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Reference |

| Diastereoselective Allylboration | (-)-Ipc₂BOMe, (Z)-γ-alkoxyallylborane, Et₂O, -78 °C | 85-95 | >95:5 | [2] |

| Intramolecular Cyclization | Base (e.g., KHMDS), THF, -78 °C to rt | 70-85 | N/A | [2] |

Route 2: Chelation-Controlled Stannane Addition Protocol

This route provides an alternative approach for establishing the C12 and C13 stereocenters, employing a chelation-controlled addition of a γ-alkoxystannane.

Experimental Workflow

Figure 2. Workflow for Route 2 featuring chelation-controlled stannane addition.

Key Experimental Protocol: Chelation-Controlled Stannane Addition

Objective: To control the stereochemistry at C12 and C13 via a chelation-controlled reaction.

Materials:

-

Serinal derivative (N-protected)

-

Racemic γ-alkoxystannane

-

Lewis acid (e.g., SnCl₄)

-

Anhydrous dichloromethane

-

-78 °C cooling bath

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of the N-protected serinal derivative in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

The Lewis acid (e.g., SnCl₄) is added dropwise, and the mixture is stirred for a short period to allow for chelation.

-

A solution of the racemic γ-alkoxystannane in anhydrous dichloromethane is then added slowly to the reaction mixture.

-

The reaction is maintained at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃).

-

The product is extracted, and the desired diastereomer is isolated and purified by chromatography.

Quantitative Data for Route 2

| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Reference |

| Chelation-Controlled Stannane Addition | γ-Alkoxystannane, SnCl₄, CH₂Cl₂, -78 °C | 60-75 | Variable, kinetic resolution observed | [2] |

| Intramolecular Cyclization | 1. MsCl, Et₃N; 2. Base (e.g., DBU) | 75-90 | N/A | [2] |

Summary and Comparison of Routes

| Feature | Route 1: Diastereoselective Allylboration | Route 2: Chelation-Controlled Stannane Addition |

| Key Advantage | High diastereoselectivity | Utilizes a readily available serinal derivative |

| Stereocontrol Element | Chiral borane reagent | Substrate-based chelation control |

| Overall Yield | Generally higher | Moderate |

| Reagent Availability | Requires preparation of chiral borane | Stannane reagent is racemic |

Conclusion

The synthetic routes outlined provide robust and reproducible methods for accessing the challenging azabicyclo[3.1.0]hexane ring system of azinomycin B. The choice of route may depend on the availability of starting materials, desired scale, and specific stereochemical requirements of the target molecule. The detailed protocols and comparative data presented herein are intended to aid researchers in the strategic planning and execution of the synthesis of azinomycin B analogues for further investigation in drug discovery and development programs.

References

Application Note: Quantification of Azinomycin B in Biological Extracts Using Reverse-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the quantitative analysis of Azinomycin B, a potent antitumor antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is applicable for the determination of Azinomycin B in complex matrices such as fermentation broths or cell-free extracts.

Introduction

Azinomycin B is a natural product isolated from Streptomyces sahachiroi with significant antitumor activity.[1] Its mechanism of action involves binding to the major groove of DNA and inducing covalent interstrand crosslinks, which highlights its therapeutic potential.[1] Accurate and precise quantification of Azinomycin B is critical for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control. This document provides a detailed protocol for a sensitive and specific reverse-phase HPLC method for its quantification.

Principle of Method

This method utilizes reverse-phase HPLC to separate Azinomycin B from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase (a gradient of water and acetonitrile). The core chemical structure of Azinomycin B includes a 3-methoxy-5-methyl naphthalene chromophore, which allows for sensitive detection using a UV-Vis spectrophotometer.[2] Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of an Azinomycin B reference standard.

Experimental Protocol